molecular formula C21H15BrN2O2S B11541852 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-methylphenol

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-methylphenol

Cat. No.: B11541852
M. Wt: 439.3 g/mol
InChI Key: GUMNIPNVVIJYCB-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound that features a benzothiazole ring and a brominated phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone derivative of 3-bromo-2-hydroxy-5-methylphenyl. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the Schiff base linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine and aldehyde or ketone.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde or ketone.

    Substitution: Various functionalized benzothiazole derivatives.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-2-(1,3-BENZOTHIAZOL-2-YL)PHENOL: Shares the benzothiazole core but lacks the brominated phenol group.

    2-(1,3-BENZOTHIAZOL-2-YL)-3-(5-METHYL-2-FURYL)ACRYLONITRILE: Contains a benzothiazole ring but differs in the substituents attached to it.

    2-(1,3-BENZOTHIAZOL-2-YL)NICOTINIC ACID: Features a benzothiazole ring and a nicotinic acid moiety.

Uniqueness

The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated phenol group, in particular, enhances its potential as a bioactive compound and a versatile building block for further chemical modifications.

Properties

Molecular Formula

C21H15BrN2O2S

Molecular Weight

439.3 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-bromo-4-methylphenol

InChI

InChI=1S/C21H15BrN2O2S/c1-12-8-13(20(26)16(22)9-12)11-23-14-6-7-18(25)15(10-14)21-24-17-4-2-3-5-19(17)27-21/h2-11,25-26H,1H3

InChI Key

GUMNIPNVVIJYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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